molecular formula C19H21F3N4O2 B2487673 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1030096-77-5

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2487673
CAS No.: 1030096-77-5
M. Wt: 394.398
InChI Key: TVGGHJXEISMHFG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 6 and a piperidine ring at position 2. The pyrimidine is linked via an ether-oxygen bridge to an acetamide group, which is further connected to a meta-trifluoromethylphenyl moiety. Such structural motifs are common in kinase inhibitors and protease-targeting chimeras (PROTACs), suggesting therapeutic applications in oncology or inflammatory diseases .

Properties

IUPAC Name

2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-10-17(25-18(23-13)26-8-3-2-4-9-26)28-12-16(27)24-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGGHJXEISMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps. One common synthetic route starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the trifluoromethylphenyl group, resulting in the final compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethyl Position
  • Main Compound : The trifluoromethyl group is at the meta position of the phenyl ring. This placement may optimize steric compatibility with hydrophobic pockets in target proteins.
  • Analog () : The trifluoromethyl group is at the para position (2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide). This positional isomer could alter binding affinity due to differences in electronic effects and spatial orientation .
Alternative Aromatic Groups
  • 2-Fluorophenyl Analog () : The smaller fluorine atom at the ortho position may reduce steric hindrance, favoring interactions with narrow binding sites .

Modifications in the Pyrimidine-Piperidine Region

  • Piperidine vs. Piperazine () : Replacement of piperidine with a 4-ethylpiperazine group introduces additional hydrogen-bonding capacity and flexibility, which may enhance interactions with polar residues in kinases like MNK .
  • Pyrimidine Core Variations () : Substitution with a dioxoisoindolinyl group (e.g., in PROTACs) introduces rigidity and redox-sensitive motifs, enabling targeted protein degradation .

Acetamide Linker Modifications

  • Sulfanyl Linker () : A sulfur atom replaces the oxygen in the ether bridge (2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide), altering electronic properties and possibly modulating enzyme inhibition .

Molecular Properties and Research Findings

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Features
Main Compound 408.42 Meta-CF3, piperidine-pyrimidine core, ether-acetamide linker
2-Trifluoromethylphenyl Analog () 408.42 Para-CF3, identical core and linker
N-Hydroxy Analog () 380.36 Hydroxyacetamide, reduced H-bond donor capacity
3-Methoxyphenyl Analog () ~370 (estimated) Methoxy group improves solubility but reduces metabolic stability

Binding and Activity Insights

  • Molecular Docking (): The main compound’s piperidine-pyrimidine core shows favorable binding energy (−9.2 kcal/mol) in virtual screens, comparable to CID-49671233 (−8.7 kcal/mol), a pyridazinone-containing analog .
  • Kinase Inhibition () : Piperazine-containing analogs (e.g., MNK inhibitors) demonstrate IC50 values < 100 nM, highlighting the importance of nitrogen-rich substituents in kinase selectivity .

Biological Activity

The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is classified as an acetamide and features a unique structural arrangement that includes:

  • A pyrimidine ring with a methyl group at the 6-position.
  • A piperidine moiety linked to the pyrimidine.
  • An acetanilide functional group with a trifluoromethyl-substituted phenyl ring.

The molecular formula is C20H26N4O2C_{20}H_{26}N_4O_2, and its IUPAC name is N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving suitable aldehydes and amidines.
  • Introduction of the Piperidine Group : This step often utilizes nucleophilic substitution reactions.
  • Coupling with the Trifluoromethyl Phenyl Group : Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose .

Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
  • Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, although detailed studies are still required to confirm these findings .
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, particularly glutamatergic pathways .

The biological activity of this compound is believed to involve:

  • Binding to Enzymatic Targets : The compound may interact with enzymes or receptors, modulating their activity and influencing downstream signaling pathways .
  • Influencing Neurotransmitter Release : Similar compounds have been shown to affect dopamine release in the brain, indicating a potential role in neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • In Vivo Studies on Neurotransmission :
    • A study demonstrated that similar compounds could enhance dopamine release in response to stimulation, suggesting a role in mood regulation and potential applications in treating disorders like schizophrenia .
  • In Vitro Anticancer Activity :
    • Research on structurally related acetamides revealed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing significant promise as anticancer agents .
  • Anti-inflammatory Mechanisms :
    • Compounds featuring similar functional groups have been reported to inhibit pro-inflammatory cytokines, highlighting their potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds:

Compound NameStructure HighlightsUnique Features
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamideDimethyl substitution on phenyl ringEnhanced lipophilicity
6-Methylpyrimidin-4-yloxyacetic acidLacks piperidine moietySimpler structure with potential anti-inflammatory properties
4-Acetophenone derivativesBasic acetophenone structureLimited biological activity compared to complex derivatives

These comparisons highlight the unique aspects of this compound in terms of its potential applications in medicinal chemistry .

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